N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]butanamide
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Overview
Description
N-(4-((6-(1H-Imidazol-1-yl)hexyl)oxy)phenethyl)butyramide is a synthetic compound that features an imidazole ring, a hexyl chain, and a butyramide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-(1H-Imidazol-1-yl)hexyl)oxy)phenethyl)butyramide typically involves multiple steps. One common approach is to start with the imidazole ring, which can be synthesized through the cyclization of amido-nitriles. The hexyl chain is then introduced via a nucleophilic substitution reaction, followed by the attachment of the phenethyl group through an etherification reaction. Finally, the butyramide group is added through an amidation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-((6-(1H-Imidazol-1-yl)hexyl)oxy)phenethyl)butyramide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hexyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkoxides and thiolates can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the imidazole ring.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-((6-(1H-Imidazol-1-yl)hexyl)oxy)phenethyl)butyramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-(4-((6-(1H-Imidazol-1-yl)hexyl)oxy)phenethyl)butyramide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing various biochemical pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-((6-(1H-Imidazol-1-yl)hexyl)oxy)phenethyl)acetamide
- N-(4-((6-(1H-Imidazol-1-yl)hexyl)oxy)phenethyl)propionamide
Uniqueness
N-(4-((6-(1H-Imidazol-1-yl)hexyl)oxy)phenethyl)butyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butyramide group, in particular, may enhance its solubility and bioavailability compared to similar compounds .
Properties
CAS No. |
88138-48-1 |
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Molecular Formula |
C21H31N3O2 |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-[2-[4-(6-imidazol-1-ylhexoxy)phenyl]ethyl]butanamide |
InChI |
InChI=1S/C21H31N3O2/c1-2-7-21(25)23-13-12-19-8-10-20(11-9-19)26-17-6-4-3-5-15-24-16-14-22-18-24/h8-11,14,16,18H,2-7,12-13,15,17H2,1H3,(H,23,25) |
InChI Key |
YQXXFYVEEWNJCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCC1=CC=C(C=C1)OCCCCCCN2C=CN=C2 |
Origin of Product |
United States |
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